molecular formula C34H60B2N2O8 B13567525 tert-Butyl 4or5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3,6or4,7-tetrahydro-1H-azepine-1-carboxylate

tert-Butyl 4or5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3,6or4,7-tetrahydro-1H-azepine-1-carboxylate

Cat. No.: B13567525
M. Wt: 646.5 g/mol
InChI Key: PWHBYDVJCBYFSK-UHFFFAOYSA-N
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Description

tert-Butyl 4or5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3,6or4,7-tetrahydro-1H-azepine-1-carboxylate: is a complex organic compound that features a boron-containing dioxaborolane ring and an azepine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4or5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3,6or4,7-tetrahydro-1H-azepine-1-carboxylate typically involves the formation of the dioxaborolane ring followed by its attachment to the azepine ring. One common method involves the reaction of a suitable azepine precursor with a boronic acid derivative under specific conditions to form the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the boron center, leading to the formation of boronic acids or borate esters.

    Reduction: Reduction reactions can target the azepine ring, potentially converting it to a more saturated form.

    Substitution: The dioxaborolane ring can participate in substitution reactions, especially in the presence of nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or peracids under mild conditions.

    Reduction: Catalytic hydrogenation using palladium or nickel catalysts.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products:

Scientific Research Applications

Chemistry:

  • Used as a building block in organic synthesis for the construction of more complex molecules.
  • Acts as a ligand in coordination chemistry.

Biology:

  • Potential applications in the development of boron-containing drugs due to its unique chemical properties.

Medicine:

  • Investigated for its role in drug delivery systems and as a precursor for bioactive compounds.

Industry:

Mechanism of Action

The mechanism of action of tert-Butyl 4or5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3,6or4,7-tetrahydro-1H-azepine-1-carboxylate involves its interaction with various molecular targets. The boron center can form reversible covalent bonds with biological molecules, making it useful in enzyme inhibition and as a potential therapeutic agent. The azepine ring can interact with biological receptors, influencing various biochemical pathways .

Comparison with Similar Compounds

  • tert-Butyl 4-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)sulfonyl)tetrahydro-2H-pyran-4-carboxylate
  • tert-Butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydropyridine-1(2H)-carboxylate
  • tert-Butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-1-carboxylate

Uniqueness:

Properties

Molecular Formula

C34H60B2N2O8

Molecular Weight

646.5 g/mol

IUPAC Name

tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3,6,7-tetrahydroazepine-1-carboxylate;tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3,4,7-tetrahydroazepine-1-carboxylate

InChI

InChI=1S/2C17H30BNO4/c2*1-15(2,3)21-14(20)19-11-8-9-13(10-12-19)18-22-16(4,5)17(6,7)23-18/h10H,8-9,11-12H2,1-7H3;9H,8,10-12H2,1-7H3

InChI Key

PWHBYDVJCBYFSK-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CCCN(CC2)C(=O)OC(C)(C)C.B1(OC(C(O1)(C)C)(C)C)C2=CCN(CCC2)C(=O)OC(C)(C)C

Origin of Product

United States

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